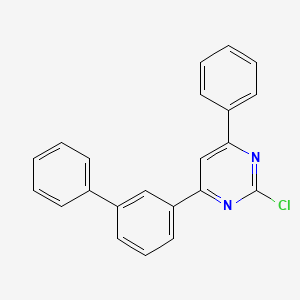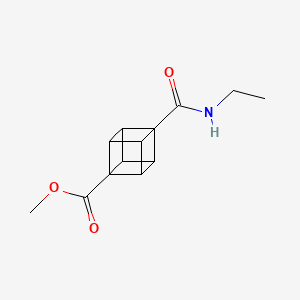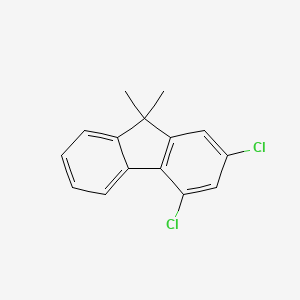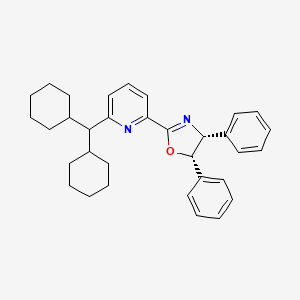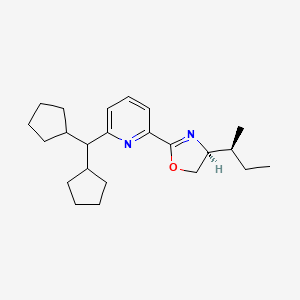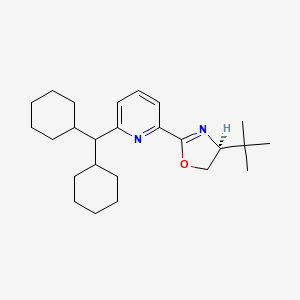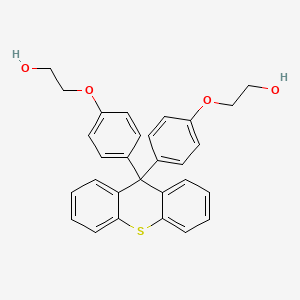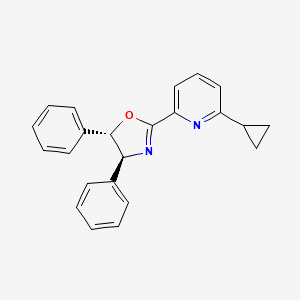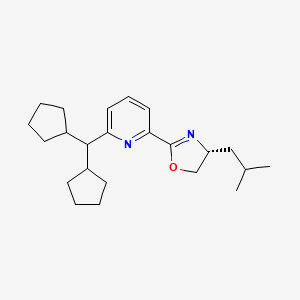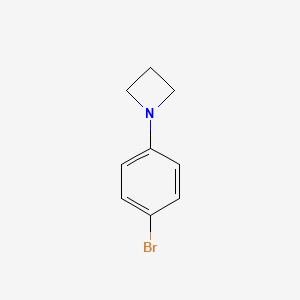
1-(4-Bromophenyl)azetidine
説明
1-(4-Bromophenyl)azetidine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine Antagonism
1-(4-Bromophenyl)azetidine derivatives have been studied for their potential as dopamine antagonists. Azetidine derivatives substituted at the 3-position with an amide moiety were evaluated for their affinity for D2 and D4 receptors. Particularly, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide showed potency as D2 and D4 antagonists respectively (Metkar, Bhatia, & Desai, 2013).
Stereoselective Synthesis
Research on 2-(2-mesyloxyethyl)azetidines led to the stereoselective preparation of various 4-substituted piperidines, including 4-bromo derivatives. This process involved ring transformation and provided a convenient alternative for the synthesis of dimethylpiperidines, useful in medicinal chemistry (Mollet et al., 2011).
Ion Uptake in Plants
Azetidine-2-carboxylic acid (AZ), a proline analog, was used to study the relationship between protein synthesis and ion transport in barley. It was found that AZ significantly inhibited the release of ions to the xylem of barley roots, suggesting an impact on the symplast-to-xylem release process (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives demonstrated moderate to significant antioxidant effects. The synthesis and in-vitro evaluation of these compounds highlighted their potential as medicinal agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Synthetic Chemistry
Azetidines are important in synthetic chemistry due to their role in peptidomimetic and nucleic acid chemistry. They are also valuable in catalytic processes like Henry and Suzuki additions. Recent advances in functionalized azetidines synthesis have expanded their application in heterocyclic synthesis (Mehra, Lumb, Anand, & Kumar, 2017).
Photochemical Cycloreversion
Cycloreversion of azetidines via electron transfer has been achieved, providing insights into the stepwise bond cleavage in azetidine radical cations. This research expands the understanding of azetidines' reactivity and potential applications (Andreu et al., 2008).
Structural Studies
Studies on the conformation of 1-(2-bromophenyl)azetidin-2-one and related compounds revealed significant insights into the planarity and dihedral angles of these molecules, contributing to the understanding of azetidine chemistry and its applications in drug design (Fujiwara, Varley, & van der Veen, 1977).
特性
IUPAC Name |
1-(4-bromophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMQHSTWCCXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




